N1-Ethylmalonohydrazide

Description

Contextualization within Malonohydrazide and Hydrazide Chemistry

N1-Ethylmalonohydrazide belongs to the broader classes of malonohydrazides and hydrazides. Hydrazides are characterized by the presence of a hydrazine (B178648) moiety (-NHNH2) attached to a carbonyl group. Malonohydrazides, specifically, are derivatives of malonic acid where the carboxylic acid groups are converted to hydrazides. biosynth.comscirp.org These classes of compounds are of significant interest in coordination chemistry as they can act as polydentate ligands, coordinating with metal ions in various ways. scirp.org The presence of multiple nitrogen and oxygen atoms allows for the formation of stable complexes with a range of metals.

The reactivity of the hydrazide functional group makes these compounds valuable intermediates in organic synthesis. They can undergo a variety of reactions, including condensation with aldehydes and ketones to form hydrazones, and cyclization reactions to produce a wide array of heterocyclic compounds. researchgate.net The addition of an ethyl group at the N1 position of the malonohydrazide structure, as in this compound, introduces specific steric and electronic properties that can be exploited to fine-tune the reactivity and properties of the resulting molecules.

Historical Perspective and Early Investigations into this compound

While detailed historical records on the initial synthesis of this compound are not extensively documented in readily available literature, the parent compound, malonic acid dihydrazide, has been known for a longer period. The synthesis of malonic acid dihydrazide is typically achieved by refluxing diethyl malonate with hydrazine hydrate (B1144303). scirp.org The exploration of N-substituted derivatives, such as this compound, likely followed the establishment of synthetic routes to the parent hydrazide, driven by the desire to create new molecules with tailored properties for various applications, including medicinal chemistry and materials science. nih.gov Research into malonohydrazide derivatives has led to the discovery of compounds with significant biological activities, such as the anticancer agent elesclomol. nih.gov

Fundamental Significance of this compound as a Versatile Synthetic Building Block

The primary significance of this compound in chemical research lies in its utility as a versatile synthetic building block. asischem.comchemrxiv.orgrsc.org Its bifunctional nature, possessing both a reactive hydrazide moiety and a flexible ethyl-substituted backbone, allows for its participation in a wide range of chemical transformations. This versatility makes it a valuable precursor for the synthesis of complex organic molecules, particularly heterocyclic compounds. organic-chemistry.orgmdpi.comdovepress.comzioc.ru

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The ability of this compound to readily undergo cyclization reactions makes it an important tool for drug discovery and development. mdpi.com Furthermore, the specific stereoelectronic profile imparted by the N1-ethyl group can influence the biological activity and pharmacokinetic properties of the resulting heterocyclic structures. nih.gov The development of efficient synthetic routes utilizing such building blocks is a continuous focus of organic synthesis. nih.gov

| Property | Data |

| CAS Number | 30866-24-1 biosynth.com |

| Molecular Formula | C5H10N2O3 biosynth.com |

| Molecular Weight | 146.14 g/mol biosynth.com |

| SMILES | CCOC(=O)CC(=O)NN biosynth.com |

| Melting Point | 70 °C biosynth.com |

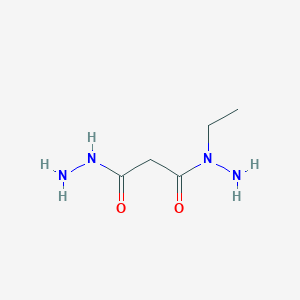

Structure

3D Structure

Properties

IUPAC Name |

3-N-ethylpropanedihydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2/c1-2-9(7)5(11)3-4(10)8-6/h2-3,6-7H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHPMNIJGJDCNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)CC(=O)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25457-53-8 | |

| Record name | ETHYLMALONIC ACID, DIHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N1 Ethylmalonohydrazide and Its Precursors

Classical Approaches for N1-Ethylmalonohydrazide Synthesis

Traditional methods for synthesizing hydrazides, including this compound, have long been established in organic chemistry. These approaches typically involve straightforward reactions between readily available starting materials.

One of the most direct routes to this compound involves the condensation of a malonic acid derivative with ethylhydrazine (B1196685). Malonic acid itself, or more reactive derivatives such as malonyl chlorides or anhydrides, can be used. The reaction with a malonyl dihalide, for instance, would proceed via a nucleophilic acyl substitution mechanism where the ethylhydrazine attacks the electrophilic carbonyl carbons.

The use of malonic acid directly often requires a coupling agent, such as a carbodiimide, to activate the carboxylic acid groups for attack by the weakly nucleophilic ethylhydrazine. This method, while effective, can sometimes lead to the formation of byproducts and may require purification steps to isolate the desired this compound.

A general representation of this condensation reaction is as follows:

HOOC-CH₂-COOH + H₂N-NH-CH₂CH₃ → HOOC-CH₂-CONH-NH-CH₂CH₃ + H₂O

This reaction may proceed further to form the di-substituted hydrazide depending on the stoichiometry and reaction conditions.

A widely employed and often preferred classical method is the hydrazinolysis of a malonic acid ester, such as diethyl malonate. researchgate.net This reaction involves the nucleophilic attack of ethylhydrazine on the carbonyl carbon of the ester groups, leading to the displacement of the ethoxy group. This method is advantageous as malonic esters are stable, commercially available, and generally less reactive than acid chlorides, allowing for more controlled reactions. wikipedia.org

The reaction is typically carried out by heating the malonic ester with ethylhydrazine, often in a suitable solvent like ethanol. researchgate.net The reaction of diethyl malonate with hydrazine (B178648) hydrate (B1144303) is a well-documented process for producing the corresponding unsubstituted malonohydrazide. researchgate.net By analogy, using ethylhydrazine would lead to the formation of this compound. A potential side reaction is the formation of cyclic structures like pyrazolidine-3,5-diones, especially under forcing conditions. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Reference |

| Diethyl Malonate | Hydrazine Hydrate | Ethanol | Reflux | Malonohydrazide | researchgate.net |

| Diethyl Phenylthiocarbamoylmalonate | β-Cyanoethylhydrazine | Ethanol | Reflux | Ethyl 3-anilino-2-pyrazolin-5-one | researchgate.net |

This table illustrates typical conditions for hydrazinolysis of malonic esters. Specific conditions for this compound may vary.

Advanced and Green Chemistry Strategies in this compound Preparation

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. These strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The use of catalysts can significantly improve the rate and selectivity of hydrazide synthesis. For the formation of N-substituted hydrazides, various catalytic systems have been explored. For instance, L-proline has been demonstrated as an efficient organocatalyst for the synthesis of hydrazide derivatives under solvent-free conditions, offering high yields and short reaction times. mdpi.com While not specifically reported for this compound, such catalytic systems could potentially be adapted for its synthesis.

Metal-based catalysts, such as those involving copper, have also been employed for the synthesis of N-substituted hydrazides, offering mild reaction conditions and broad substrate scope. researchgate.net Density functional theory (DFT) studies have also been used to investigate catalytic cycles for ammonia (B1221849) and hydrazine synthesis, which could inform the development of catalysts for producing substituted hydrazines like ethylhydrazine. epa.gov

| Catalyst | Reaction Type | Advantages | Reference |

| L-Proline | Hydrazide synthesis | Solvent-free, high yield, short reaction time | mdpi.com |

| Copper-based | N-Aryl/Alkenylhydrazide synthesis | Mild conditions, broad scope | researchgate.net |

This table showcases examples of catalytic systems used in hydrazide synthesis that could be applicable to this compound.

Green chemistry protocols focus on using safer solvents, reducing energy consumption, and minimizing waste. The use of microwave irradiation has been shown to accelerate the synthesis of hydrazones, a class of compounds related to hydrazides, often under solvent-free conditions. minarjournal.com This technique could potentially be applied to the synthesis of this compound to reduce reaction times and energy input.

Solid-phase synthesis is another green strategy that has been successfully applied to the preparation of peptide hydrazides. nih.govresearchgate.net This method involves attaching the starting material to a solid support, which simplifies purification as excess reagents and byproducts can be washed away. The final product is then cleaved from the support. This approach minimizes the use of solvents for purification and can be automated.

Furthermore, the use of water as a solvent is a key aspect of green chemistry. The development of water-extracts of natural products, such as banana peels, as a reaction medium for the synthesis of related heterocyclic compounds highlights the ongoing innovation in this area. nih.gov

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

To maximize the yield and purity of this compound, the optimization of reaction parameters is crucial. This involves systematically varying conditions such as temperature, reaction time, solvent, and the molar ratio of reactants.

For the classical hydrazinolysis of diethyl malonate, the temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote the formation of undesired byproducts like cyclic pyrazolidinones. Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential.

The choice of solvent can also significantly impact the reaction outcome. Solvents that can effectively solvate both the reactants and any intermediates without participating in side reactions are preferred. Ethanol is a common choice for hydrazinolysis reactions.

The stoichiometry of the reactants is another key factor. Using an excess of ethylhydrazine can help to drive the reaction to completion but may complicate the purification process. Careful control of the molar ratio is therefore necessary to achieve a high yield of the desired monosubstituted product.

Illustrative data for the optimization of a generic hydrazide synthesis is presented below.

| Parameter | Variation | Observed Yield (%) |

| Temperature (°C) | 50 | 65 |

| 70 | 85 | |

| 90 | 78 (with byproduct formation) | |

| Solvent | Ethanol | 85 |

| Toluene | 72 | |

| Acetonitrile (B52724) | 68 | |

| Reactant Ratio (Ester:Hydrazine) | 1:1 | 70 |

| 1:1.2 | 85 | |

| 1:1.5 | 86 (purification challenges) |

This table provides a hypothetical example of reaction optimization for a hydrazide synthesis, illustrating the impact of different parameters on the yield. Actual data for this compound would require experimental determination.

Chemical Reactivity and Mechanistic Investigations of N1 Ethylmalonohydrazide

Nucleophilic Character of the Hydrazide Moiety

The hydrazide functional group in N1-Ethylmalonohydrazide is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. The terminal nitrogen atom (N2) is generally considered the more nucleophilic center due to steric and electronic factors. This inherent nucleophilicity governs a significant portion of the compound's reactivity.

The most prominent reaction of hydrazides is their nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. libretexts.org The lone pair of electrons on the terminal nitrogen of this compound readily attacks the electrophilic carbon of a carbonyl group. masterorganicchemistry.com This process leads to the formation of a tetrahedral intermediate known as an alkoxide. libretexts.org

The initial addition is typically followed by a proton transfer step, often facilitated by a weak acid, to neutralize the negatively charged oxygen, and subsequent dehydration to yield a stable hydrazone derivative. The general mechanism involves the initial nucleophilic attack pushing the pi electrons of the carbonyl bond onto the oxygen atom. libretexts.orglibretexts.org

The reaction can be summarized as follows:

Step 1: Nucleophilic Attack. The terminal nitrogen of this compound attacks the carbonyl carbon.

Step 2: Protonation. The resulting alkoxide intermediate is protonated, often by the solvent or a catalytic amount of acid, to form a carbinolamine intermediate.

Step 3: Dehydration. The carbinolamine undergoes elimination of a water molecule to form the final C=N double bond of the hydrazone.

The reactivity of the carbonyl compound is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.comyoutube.com

Table 1: Reactivity of this compound with Various Electrophiles

| Electrophile Class | Example | Product Type |

|---|---|---|

| Aldehydes | Benzaldehyde | Hydrazone |

| Ketones | Acetone | Hydrazone |

| Acyl Halides | Acetyl Chloride | N2-Acylated Hydrazide |

The nucleophilic nitrogen of the hydrazide can also be targeted by other electrophiles, leading to alkylation and acylation reactions.

Acylation is typically achieved using acylating agents like acyl chlorides or anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the hydrazide attacks the carbonyl carbon of the acylating agent, leading to the formation of an N-acylated derivative. This process is generally efficient and selective for the terminal nitrogen. The resulting acylhydrazide can be a stable product or a key intermediate for further transformations.

Alkylation , accomplished with alkyl halides, is also possible but can be more challenging to control. youtube.com The primary alkylation product at the terminal nitrogen is often more nucleophilic than the starting material, which can lead to polyalkylation—the addition of multiple alkyl groups. youtube.comyoutube.com Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to achieve mono-alkylation. Friedel-Crafts type reactions, which involve the generation of carbocation electrophiles, are a common strategy for alkylation. youtube.com However, these are prone to carbocation rearrangements, which can lead to a mixture of products. youtube.comyoutube.com

Cyclocondensation Pathways Involving this compound

The presence of multiple reactive sites within the this compound structure makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions involve the formation of a ring system through a condensation process, typically with the elimination of a small molecule like water or ammonia (B1221849).

This compound is an ideal starting material for the synthesis of substituted pyrazolidinediones. Intramolecular cyclization, often promoted by heat or the presence of a base, can lead to the formation of 1-ethylpyrazolidine-3,5-dione. In this reaction, one of the hydrazide nitrogens attacks one of the carbonyl groups of the malonate backbone, followed by ring closure and dehydration.

Furthermore, this compound can react with 1,3-dicarbonyl compounds, such as β-ketoesters or β-diketones, to form pyrazolone (B3327878) rings. nih.gov This is a classical method for pyrazole (B372694) synthesis. derpharmachemica.com The reaction proceeds through a sequence of hydrazone formation followed by intramolecular cyclization and dehydration, ultimately yielding a highly substituted pyrazolone derivative. nih.govresearchgate.net

The pyrazolone and pyrazolidinedione rings synthesized from this compound can serve as versatile intermediates for the construction of more complex fused heterocyclic systems. For example, the active methylene (B1212753) group within the pyrazolone ring can participate in further condensation reactions. nih.gov Reactions with suitable reagents can lead to the formation of fused systems such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-d]oxadiazines, which are of significant interest in medicinal chemistry. nih.gov

Table 2: Heterocyclic Systems Derived from this compound

| Starting Material(s) | Reagent/Condition | Heterocyclic Product |

|---|---|---|

| This compound | Heat or Base | 1-Ethylpyrazolidine-3,5-dione |

| This compound + β-Ketoester | Acid or Base Catalyst | Substituted Pyrazolone |

| Pyrazolone Derivative | Cinnamic Acid | Pyrazolo[1,5-a]pyran |

Tautomerism and Isomerism of this compound in Solution and Solid States

This compound can exist in several tautomeric forms due to the mobility of protons within its structure. The primary tautomeric equilibria involve the keto-enol and amide-imidol systems.

Keto-Enol Tautomerism: The malonamide (B141969) portion of the molecule contains two carbonyl groups adjacent to a methylene group (CH2). The protons on this active methylene group are acidic and can be removed to form an enolate, which can then be protonated on the oxygen to form an enol tautomer. This results in an equilibrium between the diketo form and the keto-enol form.

Amide-Imidol Tautomerism: The hydrazide linkage itself can exhibit tautomerism. The proton on the secondary nitrogen can migrate to the adjacent carbonyl oxygen, converting the amide group into an imidic acid (or imidol) group.

The predominant tautomeric form in either the solid state or in solution depends on various factors, including the physical state, the solvent polarity, temperature, and pH. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for investigating and identifying the prevalent tautomeric forms under different conditions. For instance, the presence of a broad OH stretch in the IR spectrum or a signal for an enolic proton in the 1H NMR spectrum would provide evidence for the enol or imidol forms. A detailed study would be required to quantify the equilibrium constants between these different forms.

Applications of N1 Ethylmalonohydrazide As a Strategic Intermediate in Organic Synthesis

Precursor for Complex Heterocyclic Scaffolds

The intrinsic reactivity of N1-Ethylmalonohydrazide makes it an excellent precursor for the synthesis of various heterocyclic systems. The hydrazide moiety can react with dicarbonyl compounds or their equivalents to form five- or six-membered rings, a foundational strategy in heterocyclic chemistry.

Heterocyclic compounds are of immense importance in the agrochemical industry, with a significant number of commercial herbicides, insecticides, and fungicides containing at least one heterocyclic ring. nih.gov this compound serves as a key starting material for pyrazole (B372694) derivatives, a class of compounds well-known for their broad-spectrum biological activities. nih.gov The synthesis typically involves the condensation of the hydrazide with a 1,3-dicarbonyl compound. The N-ethyl group remains as a substituent on the resulting pyrazole ring, influencing the compound's lipophilicity and interaction with biological targets.

For instance, the reaction of this compound with various diketones can yield a library of N-ethyl-substituted pyrazoles, which can be screened for potential agrochemical activity. The general reaction scheme is presented below:

Table 1: Synthesis of Substituted Pyrazoles from this compound

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Resulting Heterocycle | Potential Application Area |

| This compound | Pentane-2,4-dione | 1-Ethyl-3,5-dimethylpyrazole | Agrochemicals, Ligands |

| This compound | 1-Phenylbutane-1,3-dione | 1-Ethyl-3-methyl-5-phenylpyrazole | Agrochemicals, Materials Science |

| This compound | Ethyl Acetoacetate | 1-Ethyl-5-methyl-pyrazolone | Dyes, Pharmaceuticals |

In materials science, pyrazole-based compounds are investigated for their use as ligands in the formation of metal-organic frameworks (MOFs) and as components in optical materials. The N-ethyl group in pyrazoles derived from this compound can enhance solubility in organic media, which is often a desirable property for processing and device fabrication.

The functional groups within this compound allow for its derivatization to create monomers or precursors for functional materials. The hydrazide moiety can be reacted to introduce photosensitive or electroactive groups, while the malonate portion can be modified to attach polymerizable units. For example, reaction with acryloyl chloride could, in principle, attach a polymerizable acrylate (B77674) group, transforming the molecule into a functional monomer. While direct examples using the N1-ethyl derivative are not prevalent in literature, the analogous reaction with the parent malonohydrazide to form N1',N3'-diacryloylmalonohydrazide has been reported, leading to the synthesis of a novel polymer. researchgate.net This suggests a viable pathway for creating functional polymers from this compound for applications such as hydrogels or specialized coatings.

Utility in Multicomponent Reactions (MCRs) and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. wikipedia.orgrasayanjournal.co.in this compound, with its distinct nucleophilic centers, is a prime candidate for use in such reactions.

For example, it could potentially be used as the nitrogen-containing component in well-known MCRs like the Biginelli or Hantzsch reactions, which traditionally use urea (B33335) or ammonia (B1221849), respectively. wikipedia.orgsigmaaldrich.comscispace.comorganic-chemistry.org Replacing the standard nitrogen source with this compound would lead to novel heterocyclic scaffolds with an N-amido-N-ethyl functionality, significantly increasing the molecular complexity and providing new structures for biological screening. While specific literature examples of this compound in these named MCRs are scarce, the use of N-substituted ureas in the Biginelli reaction is well-documented, supporting the feasibility of this approach. organic-chemistry.org

Cascade reactions, which involve a sequence of intramolecular reactions initiated by a single event, also represent a powerful synthetic strategy. wikipedia.orgchemeurope.com this compound can be a precursor to molecules designed to undergo specific cascade sequences. For instance, after an initial condensation to form an intermediate, the remaining functional groups of the this compound moiety could participate in subsequent cyclizations or rearrangements to build complex polycyclic systems in a single, efficient step.

This compound in Polymer and Resin Chemistry

The use of hydrazide-containing compounds as building blocks for polymers and resins is an area of active research. These compounds can act as cross-linkers, curing agents, or be converted into monomers for polymerization. The presence of two reactive nitrogen centers and an active methylene (B1212753) group in this compound allows for multiple points of reaction, making it suitable for creating networked polymer structures.

A study on the parent compound, malonohydrazide, demonstrated its conversion into N1',N3'-diacryloylmalonohydrazide, which was then polymerized to create a poly(N1',N3'-diacryloylmalonohydrazide) polymer. researchgate.net This polymer was investigated for its ability to form complexes with metal ions and for its swelling properties. researchgate.net A similar synthetic route could be envisioned for this compound, leading to a polymer with modified properties due to the presence of the N-ethyl group. Such polymers could find use in applications like ion-exchange resins, controlled-release systems, or as specialty adhesives.

Table 2: Potential Polymerization Reactions Involving this compound Derivatives

| Monomer Precursor | Polymerization Method | Resulting Polymer Type | Potential Application |

| N-Acryloyl-N1-Ethylmalonohydrazide | Free Radical Polymerization | Polyacrylate with hydrazide side-chains | Hydrogels, Metal-chelating resin |

| This compound | Condensation with Diisocyanates | Poly(hydrazide-urea) | High-performance fibers, Resins |

| This compound | Curing agent for Epoxy Resins | Cross-linked Epoxy Network | Adhesives, Coatings, Composites |

Contributions to Fine Chemical and Specialty Chemical Manufacturing

In the broader chemical industry, fine and specialty chemicals are produced in lower volumes but have high value due to their complex synthesis and specific functions. framochem.comvandemark.comnouryon.com this compound serves as a valuable intermediate in this sector. Its utility lies in its ability to introduce a specific functional cassette—the N-ethylhydrazide group—into a target molecule. This functionality is not common and can impart unique properties, such as specific chelation behavior, hydrogen bonding capabilities, or defined conformational preferences.

Chemical manufacturers may produce this compound as a building block for customers in the pharmaceutical, agrochemical, or materials science industries who require a specialized intermediate for their proprietary synthetic pathways. vandemark.comspecificpolymers.com Its role is to provide a reliable and efficient route to complex target molecules that would otherwise require more lengthy or lower-yielding synthetic sequences.

Computational and Theoretical Studies on N1 Ethylmalonohydrazide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org For N1-Ethylmalonohydrazide, these calculations would provide crucial insights into its electronic behavior and energy landscape.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sapub.org A smaller gap generally suggests higher reactivity.

For this compound, a detailed FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. While specific energy values and orbital visualizations for this compound are not yet available in published research, a hypothetical analysis would likely reveal the nitrogen and oxygen atoms of the hydrazide group as key sites for electrophilic attack due to the localization of the HOMO. Conversely, the LUMO would likely be distributed across the carbonyl groups, making them susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | - | Electron-donating potential |

| LUMO Energy | - | Electron-accepting potential |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

Note: The values in this table are for illustrative purposes and are not based on published experimental or computational data for this compound.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netwolfram.comdeeporigin.com It is generated by calculating the electrostatic potential at various points on the electron density surface. wolfram.com The surface is color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). avogadro.cc Green and yellow areas denote regions of neutral or intermediate potential. wolfram.com

For this compound, an EPS map would visually complement the predictions from FMO analysis. It is anticipated that the regions around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the hydrazide moiety would exhibit a negative electrostatic potential (red), highlighting them as likely sites for interaction with electrophiles. The hydrogen atoms attached to the nitrogen atoms would likely show a positive potential (blue), indicating their susceptibility to deprotonation or interaction with nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For this compound, rotation around the various single bonds would lead to a complex potential energy surface with multiple local minima. Identifying the global minimum energy conformation is crucial for understanding its preferred shape.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. mdpi.commdpi.com By simulating the movements of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with a biological target. frontiersin.orgresearchgate.net These simulations can provide insights into its conformational flexibility, hydration patterns, and potential binding modes with other molecules. Currently, there are no published MD simulation studies specifically focused on this compound.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, and intermediate structures, a reaction energy profile can be constructed. A critical aspect of this is the identification and characterization of transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. For this compound, theoretical studies could elucidate the mechanisms of its synthesis, degradation, or its reactions with other molecules, providing a level of detail that is often difficult to obtain through experimental methods alone.

Prediction and Simulation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. For this compound, theoretical calculations could simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing these simulated spectra with experimental results, researchers can confirm the structure of the molecule and gain a deeper understanding of its vibrational modes and electronic environment. To date, specific simulated spectroscopic data for this compound has not been reported in the scientific literature.

Advanced Analytical Characterization Techniques for N1 Ethylmalonohydrazide and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular formula of N1-Ethylmalonohydrazide and for the identification and quantification of potential impurities. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy and resolving power. This allows for the determination of the elemental composition of the parent molecule and any related substances.

In the analysis of this compound, HRMS would be utilized to obtain a high-resolution mass spectrum. The resulting data would confirm the expected molecular weight and elemental composition. Furthermore, the high sensitivity and resolution of this technique enable the detection of trace-level impurities that may arise from the synthetic process or degradation. By comparing the measured mass-to-charge ratios of these impurities to known databases or by utilizing fragmentation studies, their structures can be elucidated, providing a detailed impurity profile.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value for C₅H₁₂N₄O₂ |

| Molecular Formula | C₅H₁₂N₄O₂ |

| Monoisotopic Mass | 160.0960 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z | 161.1033 |

| Observed m/z | 161.1031 |

| Mass Accuracy | < 5 ppm |

Note: The data presented in this table is representative and intended for illustrative purposes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules in solution and the solid state. For this compound, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.

2D NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are crucial for confirming the ethyl and malonohydrazide fragments and their connection point.

Solid-State NMR (ssNMR) can be employed to study the structure and dynamics of this compound in its crystalline form. This is particularly useful for identifying different polymorphs, which may exhibit distinct physical properties.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

| CH₃ (Ethyl) | ~1.1 | ~15 | C=O (Malonyl) |

| CH₂ (Ethyl) | ~3.4 | ~45 | C=O (Malonyl) |

| CH₂ (Malonyl) | ~3.2 | ~40 | C=O (Malonyl) |

| C=O (Malonyl) | - | ~170 | CH₂ (Ethyl), CH₂ (Malonyl) |

| NH (Ethylamide) | ~8.0 | - | - |

| NH₂ (Hydrazide) | ~4.5 | - | - |

| NH (Hydrazide) | ~9.5 | - | - |

Note: The chemical shift values are estimates based on typical ranges for similar functional groups and are for illustrative purposes.

Chromatographic Methods Development for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) is the most common method for purity determination of non-volatile compounds like this compound.

A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a buffer to control the pH. A UV detector is commonly used for detection, as the amide functional groups in this compound exhibit UV absorbance. Method development would focus on optimizing parameters such as column chemistry, mobile phase composition, and flow rate to achieve good separation of the main peak from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after derivatization to increase the volatility and thermal stability of the analyte. GC-MS provides excellent separation and identification capabilities, making it a powerful tool for the analysis of volatile impurities.

Table 3: Example HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This is a generic method and would require optimization for the specific analysis.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing of this compound.

To perform X-ray crystallography, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The resulting crystal structure provides unequivocal proof of the molecular structure and can reveal important information about the compound's solid-state properties, including polymorphism and solvation.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.2 |

| c (Å) | 15.8 |

| β (°) | 95.5 |

| Volume (ų) | 859 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.24 |

| Hydrogen Bonding | Intermolecular N-H···O |

Note: This data is hypothetical and serves as an example of the type of information obtained from an X-ray crystallographic study.

Derivatives and Analogs of N1 Ethylmalonohydrazide: Synthetic Accessibility and Distinctive Reactivity

Structural Modifications at the N1-Ethyl Substituent

The N1-ethyl group of N1-Ethylmalonohydrazide offers a prime site for structural diversification, influencing the steric and electronic properties of the resulting analogs. The accessibility of these derivatives is largely dependent on the chosen synthetic strategy, with N-alkylation and N-arylation being the most prominent methods.

N-Alkylation: The introduction of various alkyl groups at the N1-position can be achieved through standard alkylation protocols. These reactions typically involve the deprotonation of the hydrazide nitrogen followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can facilitate the regioselective alkylation of the N1-position. The steric bulk of the incoming alkyl group can significantly impact the reaction rate and yield.

N-Arylation: The synthesis of N1-aryl derivatives of this compound can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the formation of a C-N bond between the hydrazide nitrogen and an aryl halide, offering a broad scope of accessible N1-aryl analogs. The reactivity of the aryl halide and the choice of catalyst and ligand system are key parameters for a successful transformation.

The nature of the substituent at the N1-position profoundly influences the reactivity of the entire molecule. Electron-donating groups can increase the nucleophilicity of the adjacent nitrogen atoms, while electron-withdrawing groups can decrease it. Steric hindrance from bulky N1-substituents can shield the hydrazide functionality, thereby affecting its ability to participate in subsequent reactions.

Table 1: Synthetic Accessibility of N1-Substituted this compound Analogs

| N1-Substituent | Synthetic Method | Key Reagents | Relative Synthetic Accessibility |

| n-Propyl | N-Alkylation | n-Propyl bromide, NaH, THF | High |

| Isopropyl | N-Alkylation | Isopropyl bromide, NaH, THF | Moderate |

| Benzyl | N-Alkylation | Benzyl bromide, K2CO3, DMF | High |

| Phenyl | N-Arylation (Buchwald-Hartwig) | Phenyl bromide, Pd catalyst, ligand, base | Moderate |

| 4-Methoxyphenyl | N-Arylation (Buchwald-Hartwig) | 4-Bromoanisole, Pd catalyst, ligand, base | Moderate to High |

This table is generated based on general principles of N-alkylation and N-arylation reactions and does not represent experimentally verified data for this compound specifically.

Chemical Modifications of the Malonyl Backbone

The malonyl backbone of this compound contains an active methylene (B1212753) group flanked by two carbonyl functionalities, rendering it susceptible to a variety of chemical modifications. These modifications can lead to the formation of C-substituted derivatives and heterocyclic systems.

C-Alkylation and C-Arylation: The active methylene protons of the malonyl backbone can be deprotonated by a suitable base to form a carbanion, which can then react with electrophiles such as alkyl or aryl halides. This allows for the introduction of a wide range of substituents at the C2 position of the malonyl moiety. The success of these reactions is often dependent on the careful choice of base to avoid competing reactions at the hydrazide nitrogens.

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.org This reaction, typically catalyzed by a weak base, leads to the formation of an α,β-unsaturated system, which can be a valuable intermediate for further synthetic transformations. The reactivity of the carbonyl compound and the reaction conditions can be tuned to control the outcome of the condensation.

Cyclization Reactions: The bifunctional nature of the malonyl hydrazide core allows for its use as a precursor in the synthesis of various heterocyclic compounds. For example, reaction with diketones or their equivalents can lead to the formation of pyrazole (B372694) or pyridazine (B1198779) derivatives. These cyclization reactions often proceed through a condensation-addition mechanism and can be influenced by factors such as pH and temperature.

Table 2: Reactivity of the Malonyl Backbone in this compound

| Reaction Type | Reagents | Product Type | Key Features |

| C-Alkylation | Alkyl halide, Base | C2-Alkyl-N1-ethylmalonohydrazide | Introduction of alkyl chains |

| C-Arylation | Aryl halide, Catalyst | C2-Aryl-N1-ethylmalonohydrazide | Formation of a C-C bond with an aromatic ring |

| Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated hydrazide | Creation of a conjugated system |

| Cyclization | 1,3-Dicarbonyl compound | Pyrazole/Pyridazine derivative | Formation of a heterocyclic ring |

This table is illustrative and based on the known reactivity of active methylene compounds and hydrazides.

Exploration of Bis- and Poly-Hydrazide Derivatives

The synthetic versatility of the malonohydrazide scaffold extends to the formation of larger molecules containing multiple hydrazide units. These bis- and poly-hydrazide derivatives can be synthesized by reacting a suitable precursor, such as diethyl malonate or its derivatives, with an excess of hydrazine (B178648) or by linking pre-formed malonohydrazide units.

The synthesis of symmetrical bis-hydrazides can be achieved by reacting one equivalent of a dicarboxylic acid derivative with two equivalents of a hydrazine. For instance, the reaction of diethyl malonyl chloride with two equivalents of ethylhydrazine (B1196685) would theoretically yield a bis(this compound). The formation of polymeric hydrazides, or polyhydrazides, can be accomplished through the polycondensation of a dicarboxylic acid derivative with a dihydrazine. These polymers possess repeating hydrazide units and their properties are dependent on the nature of the monomers used.

Bis- and poly-hydrazides exhibit distinctive reactivity compared to their monomeric counterparts. The presence of multiple hydrazide functionalities can lead to cross-linking reactions, chelation with metal ions, and the formation of complex supramolecular assemblies. The reactivity can be controlled by the distance and orientation of the hydrazide groups within the molecule.

Structure-Reactivity Relationships within this compound Analogs

The relationship between the structure of this compound analogs and their chemical reactivity is governed by a combination of electronic and steric effects. Modifications at the N1-position, the malonyl backbone, or the extension to bis- and poly-hydrazides can significantly alter the molecule's properties.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can have a profound impact on the reactivity of the hydrazide moiety. Electron-donating groups on an N1-aryl substituent, for example, can increase the electron density on the nitrogen atoms, enhancing their nucleophilicity. Conversely, electron-withdrawing groups on the malonyl backbone can increase the acidity of the methylene protons, facilitating their deprotonation.

Steric Effects: The size and shape of the substituents play a crucial role in determining the reactivity of this compound analogs. Bulky groups at the N1-position can sterically hinder the approach of reactants to the hydrazide functionality, thereby slowing down reaction rates. Similarly, substitution at the C2 position of the malonyl backbone can influence the accessibility of the carbonyl groups and the remaining methylene proton.

A quantitative structure-activity relationship (QSAR) approach can be employed to model the relationship between the structural features of these analogs and their reactivity. By correlating molecular descriptors (e.g., electronic parameters, steric parameters, and topological indices) with experimentally determined reactivity data, predictive models can be developed. These models can aid in the rational design of new this compound analogs with desired reactivity profiles.

Table 3: Predicted Impact of Substituents on the Reactivity of this compound Analogs

| Modification Site | Substituent Type | Predicted Effect on Nucleophilicity of Hydrazide | Predicted Effect on Acidity of Malonyl CH2 |

| N1-Aryl | Electron-donating (e.g., -OCH3) | Increase | Minimal |

| N1-Aryl | Electron-withdrawing (e.g., -NO2) | Decrease | Minimal |

| C2-Malonyl | Electron-withdrawing (e.g., -CN) | Decrease | Increase |

| C2-Malonyl | Alkyl | Minimal | Decrease |

This table provides a qualitative prediction based on fundamental principles of organic chemistry.

Future Research Directions and Unexplored Avenues for N1 Ethylmalonohydrazide Chemistry

Development of Novel and Highly Selective Synthetic Transformations

Future research could focus on developing new synthetic methods that utilize N1-Ethylmalonohydrazide as a key building block. This could involve exploring its reactivity in multicomponent reactions to construct complex molecular architectures in a single step. Furthermore, the development of catalytic and highly selective transformations, such as enantioselective reactions involving the prochiral methylene (B1212753) group, would be of significant interest. This would allow for the synthesis of chiral, non-racemic products with potential applications in medicinal chemistry and materials science.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of this compound chemistry into automated synthesis and flow chemistry platforms represents a significant area for future development. osti.gov Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. rsc.orgnih.govacs.orggoogle.com Developing robust flow-based methods for the synthesis of this compound itself, as well as its subsequent use in the continuous production of derivatives like heterocycles and hydrazones, would be highly valuable for both academic research and industrial applications. osti.govacs.org Automated platforms could be used to rapidly screen a wide range of reaction conditions to optimize the synthesis of this compound derivatives and to build libraries of compounds for biological screening. researchgate.netresearchgate.netacs.orgrsc.org

Advanced Computational Modeling for Predictive Chemical Synthesis

Advanced computational modeling can play a crucial role in predicting the reactivity and properties of this compound and its derivatives. ljmu.ac.uknih.gov Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and calculate spectroscopic properties to aid in characterization. rsc.org Molecular dynamics simulations can be employed to study the conformational preferences of this compound and its interactions with other molecules, such as enzymes or receptors. This predictive power can guide experimental work, saving time and resources, and accelerate the discovery of new applications. rsc.org

Role in Supramolecular Chemistry and Self-Assembly

The hydrazide functional group is a well-established motif in supramolecular chemistry due to its ability to form robust and directional hydrogen bonds. benthamdirect.comresearchgate.netingentaconnect.com Future research should explore the self-assembly behavior of this compound in detail. By varying the solvent, temperature, and concentration, it may be possible to control the formation of different supramolecular architectures, such as nanofibers, gels, or crystalline solids. The ethyl group will likely influence the packing and properties of these assemblies. Understanding and controlling the self-assembly of this compound could lead to the development of novel "smart" materials with applications in areas such as drug delivery, sensing, and catalysis. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-Ethylmalonohydrazide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of hydrazide derivatives typically involves condensation reactions between malonic acid derivatives and substituted hydrazines. For example, a modified procedure for hydrazide synthesis includes refluxing ethyl malonyl chloride with N-ethylhydrazine in anhydrous dichloromethane under nitrogen atmosphere, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time, monitored by TLC or HPLC. Evidence from analogous hydrazide syntheses suggests yields improve with controlled anhydrous conditions and catalytic acid/base additives (e.g., pyridine or acetic acid) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Purity assessment requires a combination of techniques:

- HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities.

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of ethyl and malonyl moieties. Key signals include the hydrazide NH proton (δ 8.2–9.0 ppm) and malonyl carbonyl carbons (δ 165–170 ppm) .

- Mass spectrometry (ESI-MS or EI-MS) to verify molecular ion peaks ([M+H]+ expected at m/z 161.1 for C₅H₁₁N₂O₂). Cross-referencing with databases like PubChem ensures structural alignment .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectroscopic data for hydrazide derivatives like this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or hydration states. To address this:

- Perform solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃) to observe shifts in NH proton resonances .

- Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).

- Compare experimental IR carbonyl stretches (1650–1750 cm⁻¹) with computational models (DFT/B3LYP) to validate assignments .

- Data Contradiction Example : Conflicting melting points may indicate polymorphic forms. X-ray crystallography or DSC (Differential Scanning Calorimetry) can differentiate crystalline phases .

Q. How can researchers design kinetic studies to probe the catalytic activity of this compound in organic transformations?

- Methodological Answer :

- Substrate Scope : Test reactivity with α,β-unsaturated carbonyl compounds (e.g., maleimides) under varying pH and temperature.

- Kinetic Monitoring : Use UV-Vis spectroscopy to track hydrazide consumption (λmax ~300 nm) or conduct in-situ FTIR for real-time carbonyl group disappearance .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-labeled hydrazide) combined with MS/MS fragmentation can elucidate bond-forming steps .

Q. What safety protocols are critical when handling this compound, given its structural similarity to known irritants?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and chemical goggles are mandatory. Use fume hoods for weighing and reactions due to potential respiratory hazards .

- Waste Management : Quench excess hydrazide with aqueous NaNO₂/HCl to form less toxic diazonium salts before disposal .

- Emergency Procedures : For skin contact, rinse with 1% acetic acid (neutralizes basic byproducts) followed by water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.